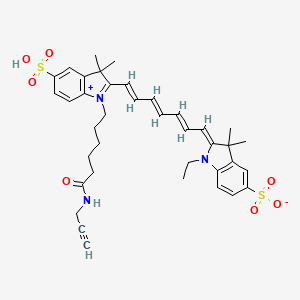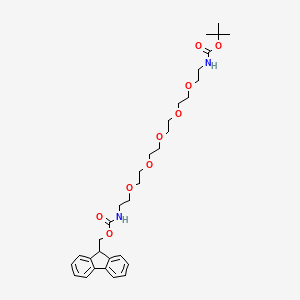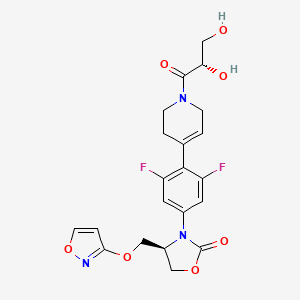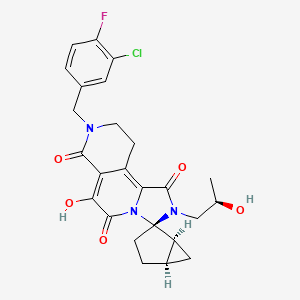
Ivabradine impurity 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ivabradine impurity 1 is a chemical compound identified as an impurity in the pharmaceutical drug Ivabradine. Ivabradine is primarily used for the symptomatic treatment of chronic stable angina pectoris and heart failure. The presence of impurities like this compound is crucial for quality control and safety assessments in pharmaceutical production .
Vorbereitungsmethoden
The preparation of Ivabradine impurity 1 involves specific synthetic routes and reaction conditions. One method involves the use of Ivabradine hydrochloride as a starting material. The reaction conditions are typically mild, and the process is designed to yield high-purity this compound . The industrial production methods focus on maintaining the stability and purity of the compound, ensuring it meets regulatory standards.
Analyse Chemischer Reaktionen
Ivabradine impurity 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium dihydrogen phosphate, acetonitrile, and methanol . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the presence of positional isomers and keto-enol tautomerism can complicate the separation and identification of the products .
Wissenschaftliche Forschungsanwendungen
Ivabradine impurity 1 has several scientific research applications. It is used in pharmaceutical research for product development, quality control, method validation, and stability studies . Additionally, it helps in the identification of unknown impurities and the assessment of genotoxic potential. In analytical testing, this compound is used to detect, identify, and measure pharmaceutical impurities, ensuring the quality and safety of medicines .
Wirkmechanismus
The mechanism of action of Ivabradine impurity 1 is related to its role as an impurity in Ivabradine. Ivabradine itself acts by selectively inhibiting the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically the “funny” current (If) in the sinoatrial node. This inhibition results in a lower heart rate by slowing the diastolic depolarization slope of sinoatrial node cells . The exact mechanism of action of this compound may involve similar pathways, but further research is needed to fully understand its effects.
Vergleich Mit ähnlichen Verbindungen
Ivabradine impurity 1 can be compared with other impurities and related compounds in Ivabradine. Similar compounds include 1-Oxo Ivabradine Hydrochloride, 7-Demethyl Ivabradine, and Hydroxy Ivabradine . Each of these compounds has unique properties and roles in pharmaceutical research. This compound is unique in its specific structure and the role it plays in the quality control of Ivabradine.
Conclusion
This compound is a significant compound in the pharmaceutical industry, particularly in the context of Ivabradine production and quality control. Its preparation, chemical reactions, and scientific research applications highlight its importance in ensuring the safety and efficacy of pharmaceutical products.
Eigenschaften
Molekularformel |
C15H18BrNO3 |
|---|---|
Molekulargewicht |
340.21 g/mol |
IUPAC-Name |
3-(3-bromopropyl)-7,8-dimethoxy-1H-3-benzazepin-2-one |
InChI |
InChI=1S/C15H18BrNO3/c1-19-13-8-11-4-7-17(6-3-5-16)15(18)10-12(11)9-14(13)20-2/h4,7-9H,3,5-6,10H2,1-2H3 |
InChI-Schlüssel |
VFTMJYBDEYQZHG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CCCBr)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S,E)-3-(4-(benzyloxy)phenyl)-2-(3-(4'-chloro-[1,1'-biphenyl]-4-yl)acrylamido)propanoic acid](/img/structure/B11932853.png)

![3-[3-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-2-oxo-1,3-diazinan-1-yl]benzenecarboximidamide;2,2,2-trifluoroacetic acid](/img/structure/B11932862.png)


![(8S,11S,14S)-14-[[(2S)-4-amino-2-[[2-(4-tert-butylphenyl)-4-methylpyrimidine-5-carbonyl]amino]butanoyl]-methylamino]-3,18-bis(2-aminoethoxy)-N-(cyanomethyl)-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxamide](/img/structure/B11932877.png)

![2-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B11932884.png)
![N-[4-[(3R)-3-[[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]amino]piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B11932887.png)

![(3,3-difluoropyrrolidin-1-yl)-[(2R,4R)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone](/img/structure/B11932914.png)

